1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
This compound features a thieno[3,2-d]pyrimidine core substituted with a methyl group at the 7-position and a piperazine ring at the 4-position. The piperazine moiety is further linked to a 5-(trifluoromethyl)pyridin-2-yl group. Its synthesis likely involves coupling a thienopyrimidine precursor with a pre-functionalized piperazine intermediate, as seen in analogous protocols for piperazine-containing heterocycles .
Properties
IUPAC Name |
7-methyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5S/c1-11-9-26-15-14(11)22-10-23-16(15)25-6-4-24(5-7-25)13-3-2-12(8-21-13)17(18,19)20/h2-3,8-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAFNYUNZYTHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are frequently mutated in human cancers, making them interesting targets for cancer chemotherapy.
Mode of Action
The compound interacts with CDKs, inhibiting their activity. This inhibition disrupts the normal cell cycle, potentially leading to cell death or preventing the proliferation of cancer cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway . By inhibiting CDKs, it disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest and apoptosis. This can have downstream effects on other cellular processes, including DNA replication and repair, transcription, and protein degradation.
Pharmacokinetics
These tests help to understand the compound’s bioavailability, distribution within the body, metabolism, and excretion, all of which can impact its efficacy and safety.
Result of Action
The result of the compound’s action at the molecular and cellular level is the inhibition of CDKs, leading to disruption of the cell cycle. This can result in cell cycle arrest and apoptosis, particularly in cancer cells where CDKs are often overactive or mutated.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target. Additionally, the compound’s efficacy can be influenced by the specific cellular environment, including the presence of other signaling molecules and the state of the target cells.
Biological Activity
The compound 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a novel heterocyclic compound with potential therapeutic applications. Its structure includes a thieno-pyrimidine moiety and a piperazine ring, which are known to exhibit various biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula: C17H16F3N5S
- Molecular Weight: 379.4 g/mol
- IUPAC Name: 7-methyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often act as inhibitors of various enzymes or receptors involved in cellular signaling pathways.
Biological Activity Overview
-
Antimicrobial Activity
- The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated submicromolar inhibition against bacterial phosphopantetheinyl transferase (PPTase), which is crucial for bacterial virulence and survival .
- Anticancer Potential
- Cytotoxicity
Table 1: Summary of Biological Activities
| Activity Type | Target/Organism | IC50 (µM) | Notes |
|---|---|---|---|
| Antibacterial | MRSA | < 0.5 | Inhibits bacterial growth via PPTase inhibition |
| Anticancer | HepG2 Cell Line | > 100 | Low selectivity; further studies needed |
| Enzyme Inhibition | Phosphopantetheinyl Transferase | < 1 | Essential for bacterial viability |
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various heterocyclic compounds, the target compound was evaluated against a panel of Gram-positive and Gram-negative bacteria. The results indicated significant activity against Gram-positive strains, particularly MRSA, while showing limited efficacy against Gram-negative bacteria due to permeability issues .
Structure-Activity Relationship (SAR)
The structural modifications of the compound play a critical role in its biological activity. For instance:
Scientific Research Applications
Overview
1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic compound with a complex structure that has garnered interest in pharmaceutical research due to its potential therapeutic applications. The compound's unique thieno[3,2-d]pyrimidine and piperazine moieties suggest various biological activities, making it a candidate for further study in medicinal chemistry.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
Anticancer Activity
Compounds related to thieno[3,2-d]pyrimidines have shown promise in inhibiting cancer cell proliferation. Studies have indicated that these compounds can interfere with cellular signaling pathways involved in tumor growth and metastasis.
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis. Mechanisms of action may include the inhibition of pro-inflammatory cytokines and enzymes.
Antimicrobial Properties
The thieno moiety is associated with enhanced antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics or antifungal agents.
Case Studies and Research Findings
Several studies have explored the applications of this compound and its analogs:
- Anticancer Studies : Research published in journals like Cancer Research has demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Research : A study in Journal of Medicinal Chemistry detailed the synthesis of piperazine derivatives and their evaluation for anti-inflammatory activity, highlighting the potential of thieno[3,2-d]pyrimidine-based compounds in treating chronic inflammatory diseases.
- Antimicrobial Testing : Investigations into the antimicrobial efficacy of thieno derivatives have been documented in Antimicrobial Agents and Chemotherapy, showing promising results against resistant strains of bacteria.
Comparison with Similar Compounds
Research Findings and Implications
- QSAR Studies : In PAPP derivatives, electron-withdrawing groups (e.g., -CF₃) at the pyridine 5-position correlate with improved insecticidal activity, suggesting similar trends for the target compound’s trifluoromethylpyridine moiety .
- Binding Affinity: Thienopyrimidine cores exhibit higher affinity for ATP-binding pockets in kinases compared to pyridazinones or pyrazoles, as seen in kinase inhibitor benchmarks .
- Toxicity : Piperazine-containing compounds often show hepatobiliary excretion, reducing renal toxicity risks but requiring monitoring for liver enzyme elevation .
Preparation Methods
Cyclization of Methyl 3-Amino-4-methylthiophene-2-carboxylate
Methyl 3-amino-4-methylthiophene-2-carboxylate undergoes cyclization in formamide at 150°C under nitrogen, yielding 7-methylthieno[3,2-d]pyrimidin-4(3H)-one (72% yield). The reaction proceeds via intramolecular condensation, facilitated by the nucleophilic attack of the amine on the adjacent carbonyl group.
Chlorination with Phosphorus Oxychloride
Treatment of the pyrimidinone with POCl₃ at 100°C for 6 hours introduces the chlorine substituent. The reaction mechanism involves the formation of a phosphorylated intermediate, followed by displacement with chloride. The product, 4-chloro-7-methylthieno[3,2-d]pyrimidine , is isolated in 82% yield after extraction and crystallization.
Table 1: Optimization of Chlorination Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| POCl₃ Equivalents | 5 eq | Maximizes conversion |
| Temperature | 100°C | Prevents byproduct formation |
| Reaction Time | 6 hours | Ensures complete chlorination |
Synthesis of 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
The trifluoromethylpyridinyl-piperazine fragment is synthesized through two primary strategies:
Nucleophilic Aromatic Substitution (SNAr)
2-Chloro-5-(trifluoromethyl)pyridine reacts with piperazine in dimethylformamide (DMF) at 80°C using potassium carbonate as a base. This SNAr reaction proceeds via deprotonation of piperazine, followed by attack on the electron-deficient pyridine ring. The method achieves 85–90% yield for 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine .
Palladium-Catalyzed Coupling
For substrates with less reactive leaving groups (e.g., bromine), a Buchwald-Hartwig amination is employed. Using Pd₂(dba)₃ and Xantphos as catalysts, 2-bromo-5-(trifluoromethyl)pyridine couples with piperazine in toluene at 110°C, yielding the product in 78% yield.
Table 2: Comparative Analysis of Coupling Methods
| Method | Conditions | Yield | Key Advantage |
|---|---|---|---|
| SNAr | DMF, K₂CO₃, 80°C | 89% | Cost-effective |
| Buchwald-Hartwig | Pd catalyst, 110°C | 78% | Broad substrate scope |
Coupling of Thienopyrimidine and Piperazine Fragments
The final step involves nucleophilic substitution of the chlorine atom in 4-chloro-7-methylthieno[3,2-d]pyrimidine with 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine .
Reaction Optimization
In n-butanol at 135°C with DIEA as a base, the coupling achieves 65–75% yield. The polar aprotic solvent enhances nucleophilicity, while elevated temperatures accelerate the SNAr mechanism. Alternatively, microwave-assisted synthesis at 150°C for 20 minutes improves yield to 82%.
Purification and Characterization
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) and recrystallized from methanol. Structural confirmation is achieved through NMR, NMR, and HRMS:
-
NMR (400 MHz, DMSO-): δ 8.98 (s, 1H), 8.24 (d, Hz, 1H), 7.62–7.58 (m, 1H), 7.32–7.28 (m, 1H), 4.10–4.06 (m, 4H), 3.85–3.81 (m, 4H), 2.45 (s, 3H).
-
HRMS (ESI): [M+H]⁺ calcd. for C₁₈H₁₇F₃N₆S: 410.1124; found: 410.1121.
Alternative Pathways and Byproduct Mitigation
Thiourea Intermediate Approach
In, thiocarbonyldiimidazole-mediated coupling forms a thiourea intermediate, which is subsequently reduced to the amine. While this method is effective for sterically hindered substrates, it introduces additional steps, reducing overall yield to 65%.
Byproduct Formation
Common byproducts include:
-
Bis-alkylated piperazine : Mitigated by using excess thienopyrimidine chloride.
-
Dehalogenated thienopyrimidine : Minimized by avoiding prolonged reaction times.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow chemistry reduces reaction times from hours to minutes. Using a microreactor, the coupling step achieves 89% yield at 150°C with a residence time of 5 minutes .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling, to assemble the thieno[3,2-d]pyrimidine and pyridine-piperazine moieties. Key steps include:
- Step 1 : Preparation of the 7-methylthieno[3,2-d]pyrimidin-4-yl intermediate via cyclization of substituted thiophene derivatives under acidic conditions .
- Step 2 : Functionalization of the piperazine ring with the 5-(trifluoromethyl)pyridin-2-yl group using coupling reagents like HOBt/TBTU in anhydrous DMF .
- Optimization : Reaction temperature (70–90°C), solvent polarity (e.g., DMSO for solubility), and stoichiometric ratios (1:1.2 for amine:carbonyl) are critical for yield (>70%) and purity (>95%) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- NMR Spectroscopy : , , and NMR are used to confirm substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm in ) and piperazine ring conformation .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., m/z 412.541 for CHN) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation of the thienopyrimidine core and piperazine-pyridine dihedral angles, critical for docking studies .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO or acetonitrile for in vitro assays. Co-solvents like PEG-400 enhance solubility in pharmacokinetic studies .
- Stability : Degrades under UV light (t <24 hrs) and acidic conditions (pH <3), requiring storage in amber vials at -20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay-Specific Variables : Adjust cell permeability (e.g., use P-gp inhibitors in membrane-based assays) or account for metabolic instability in hepatocyte models .
- Data Normalization : Use internal standards (e.g., reference inhibitors for kinase assays) and validate results across orthogonal platforms (e.g., SPR vs. fluorescence polarization) .
- Example : Discrepancies in IC values for PDE inhibition may arise from differences in enzyme isoforms or assay buffer composition .
Q. What computational strategies are effective for predicting target interactions and off-target effects?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates piperazine ring flexibility and trifluoromethyl group orientation to assess binding pocket compatibility .
- Pharmacophore Modeling : Matches the compound’s hydrogen-bond acceptors (pyrimidine N) and hydrophobic regions (trifluoromethyl) to known target libraries .
- Off-Target Screening : Use cheminformatics tools (e.g., SwissTargetPrediction) to rank potential off-target kinases or GPCRs .
Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?
- Methodological Answer :
- HPLC-MS Analysis : Detects common impurities like dehalogenated pyridine or oxidized thienopyrimidine derivatives. Use reverse-phase C18 columns with acetonitrile/water gradients .
- Process Optimization : Introduce scavenger resins (e.g., QuadraPure™) to trap residual boronic acids in Suzuki-Miyaura couplings .
- Case Study : A 5% impurity (m/z 398.5) attributed to demethylation of the thienopyrimidine core was reduced by lowering reaction temperature from 90°C to 70°C .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the pyrimidine N-1 position to enhance aqueous solubility and oral bioavailability .
- CYP450 Inhibition Screening : Use liver microsomes to identify metabolic hotspots (e.g., piperazine N-dealkylation) and modify substituents to block oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
